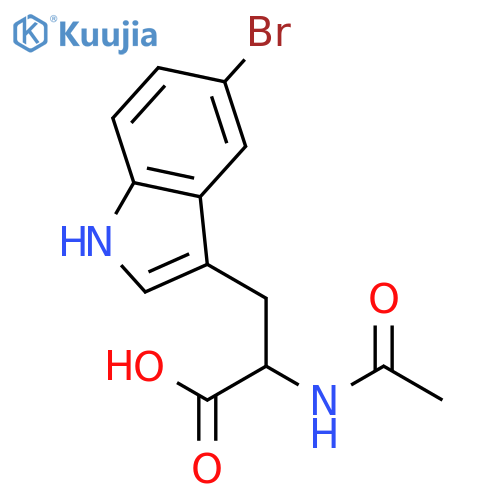Cas no 75816-15-8 (3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid)

75816-15-8 structure
商品名:3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid
CAS番号:75816-15-8
MF:C13H13BrN2O3
メガワット:325.157922506332
MDL:MFCD09756739
CID:4175068
PubChem ID:13876093
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid 化学的及び物理的性質
名前と識別子
-
- DL-Tryptophan, N-acetyl-5-bromo-
- Ac-DL-5-BromoTryptophan
- 3-(5-Bromo-1h-indol-3-yl)-2-acetamidopropanoic acid
- MFCD09756739
- SY195558
- 75816-15-8
- EN300-85119
- ADA81615
- AKOS033206921
- SY301169
- 2-acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid
- N-Acetyl-5-bromo-DL-tryptophan
- 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoicacid
- 114872-74-1
- Z1255605965
- N-Acetyl-5-bromo-L-tryptophan
- 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid
-
- MDL: MFCD09756739
- インチ: InChI=1S/C13H13BrN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)
- InChIKey: IMYCFTBQVUCEKW-UHFFFAOYSA-N
- ほほえんだ: CC(=O)NC(Cc1c[nH]c2ccc(Br)cc12)C(O)=O
計算された属性
- せいみつぶんしりょう: 324.01095Da
- どういたいしつりょう: 324.01095Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 82.2Ų
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-85119-0.1g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 0.1g |
$301.0 | 2024-05-21 | |
| Ambeed | A1137034-1g |
3-(5-Bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 1g |
$627.0 | 2024-04-17 | |
| Enamine | EN300-85119-0.05g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 0.05g |
$202.0 | 2024-05-21 | |
| Enamine | EN300-85119-1.0g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 1.0g |
$871.0 | 2024-05-21 | |
| Enamine | EN300-85119-2.5g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 2.5g |
$1707.0 | 2024-05-21 | |
| Enamine | EN300-85119-1g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 1g |
$871.0 | 2023-09-02 | |
| Enamine | EN300-85119-10g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 10g |
$3746.0 | 2023-09-02 | |
| A2B Chem LLC | AV72930-2.5g |
3-(5-Bromo-1h-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 2.5g |
$1832.00 | 2024-04-19 | |
| Aaron | AR01ALHQ-1g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 1g |
$1223.00 | 2025-02-11 | |
| Aaron | AR01ALHQ-10g |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |
75816-15-8 | 95% | 10g |
$5176.00 | 2023-12-14 |
3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
75816-15-8 (3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid) 関連製品
- 503537-97-1(4-bromooct-1-ene)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2039-76-1(3-Acetylphenanthrene)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 307-59-5(perfluorododecane)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:75816-15-8)3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid

清らかである:99%
はかる:1g
価格 ($):564.0